molecular formula C13H14ClF3N2O2 B2744215 2-CHLORO-N-METHYL-N-({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)PROPANAMIDE CAS No. 744241-90-5

2-CHLORO-N-METHYL-N-({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)PROPANAMIDE

Cat. No.: B2744215
CAS No.: 744241-90-5
M. Wt: 322.71
InChI Key: GQLDIJLGGGBPED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N-METHYL-N-({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)PROPANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-CHLORO-N-METHYL-N-({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)PROPANAMIDE is widely used in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-CHLORO-N-METHYL-N-({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)PROPANAMIDE involves its interaction with specific molecular targets. The compound binds to proteins and enzymes, altering their activity and function. This interaction is facilitated by the trifluoromethyl group, which enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-CHLORO-N-METHYL-N-({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)PROPANAMIDE is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, binding affinity, and reactivity, making it valuable in various research applications .

Properties

IUPAC Name

2-chloro-N-methyl-N-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF3N2O2/c1-8(14)12(21)19(2)7-11(20)18-10-6-4-3-5-9(10)13(15,16)17/h3-6,8H,7H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLDIJLGGGBPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC(=O)NC1=CC=CC=C1C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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